Cas no 2385030-03-3 (tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate)
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinecarboxylic acid, 5-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester
- tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate
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- Inchi: 1S/C12H19F3N2O3/c1-11(2,3)20-9(18)7-4-8(6-16-5-7)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19)
- InChI Key: FPEYSPCQFSMTHW-UHFFFAOYSA-N
- SMILES: N1CC(NC(C(F)(F)F)=O)CC(C(OC(C)(C)C)=O)C1
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257179-0.05g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 0.05g |
$948.0 | 2024-06-18 | |
| Enamine | EN300-257179-0.1g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 0.1g |
$993.0 | 2024-06-18 | |
| Enamine | EN300-257179-0.25g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 0.25g |
$1038.0 | 2024-06-18 | |
| Enamine | EN300-257179-0.5g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 0.5g |
$1084.0 | 2024-06-18 | |
| Enamine | EN300-257179-1.0g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 1.0g |
$1129.0 | 2024-06-18 | |
| Enamine | EN300-257179-2.5g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 2.5g |
$2211.0 | 2024-06-18 | |
| Enamine | EN300-257179-5.0g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 5.0g |
$3273.0 | 2024-06-18 | |
| Enamine | EN300-257179-10.0g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 95% | 10.0g |
$4852.0 | 2024-06-18 | |
| Enamine | EN300-257179-1g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 1g |
$1129.0 | 2023-09-14 | ||
| Enamine | EN300-257179-5g |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate |
2385030-03-3 | 5g |
$3273.0 | 2023-09-14 |
tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate
Introduction to Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate (CAS No. 2385030-03-3)
Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate, a compound with the chemical identifier CAS No. 2385030-03-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and potential applications in drug design. The structural features of this molecule, particularly the presence of a tert-butyl group and a trifluoroacetamido moiety, contribute to its unique chemical properties and make it a valuable candidate for further investigation.
The synthesis and characterization of Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate have been extensively studied due to its potential role in the development of novel therapeutic agents. The tert-butyl group, a branched alkyl group, enhances the lipophilicity of the molecule, which is often a critical factor in drug absorption and distribution. On the other hand, the trifluoroacetamido group introduces fluorine atoms into the structure, which can influence metabolic stability and binding affinity to biological targets. These features make Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate a promising scaffold for medicinal chemists.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced pharmacokinetic properties. The introduction of fluorine atoms into drug molecules can lead to improved metabolic stability, increased binding affinity, and better overall efficacy. The trifluoroacetamido group in Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate is an example of how fluorine chemistry can be leveraged to develop more effective pharmaceuticals. This compound has been explored in various research settings, including preclinical studies aimed at identifying new therapeutic targets.
The piperidine ring is another key structural element that contributes to the biological activity of Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate. Piperidine derivatives are well-documented for their role in modulating various biological pathways, including neurotransmitter systems and enzyme inhibition. The specific arrangement of functional groups around the piperidine core in this compound suggests potential interactions with biological targets relevant to neurological disorders and other diseases. Researchers have been particularly interested in how the combination of the tert-butyl and trifluoroacetamido groups influences these interactions.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. These tools have been used to model the binding affinity of Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate to various biological targets, providing insights into its potential therapeutic applications. The results from these simulations have guided experimental efforts aimed at optimizing the compound's efficacy and selectivity. Such interdisciplinary approaches highlight the importance of integrating computational methods with traditional synthetic chemistry.
The development of novel drug candidates often involves iterative processes of synthesis, characterization, and testing. Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate serves as an example of how structural modifications can lead to significant improvements in drug-like properties. By systematically altering functional groups and exploring different synthetic routes, researchers can fine-tune the characteristics of this compound to meet specific pharmacological requirements. This iterative approach is essential for identifying promising candidates that can advance into clinical development.
The role of piperidine derivatives in medicinal chemistry continues to expand as new synthetic methodologies are developed. Techniques such as transition-metal-catalyzed reactions and enantioselective synthesis have enabled the efficient construction of complex piperidine-based molecules. These advances have made it possible to explore more diverse structural motifs, including those found in Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate. The ability to synthesize these compounds with high precision has opened new avenues for drug discovery and development.
In conclusion, Tert-butyl 5-(trifluoroacetamido)piperidine-3-carboxylate (CAS No. 2385030-03-3) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of a tert-butyl group and a trifluoroacetamido moiety, along with its piperidine core, makes it an attractive candidate for further exploration. The ongoing studies on this compound highlight the importance of fluorinated compounds and piperidine derivatives in modern drug design. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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